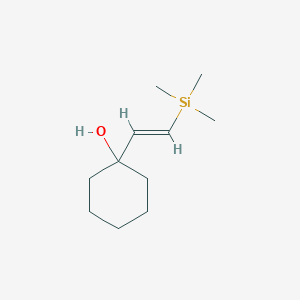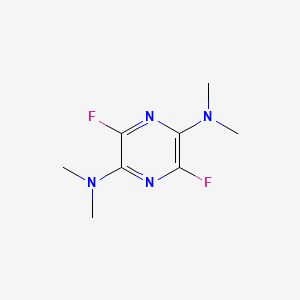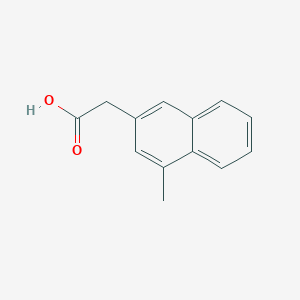
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a chloromethyl group attached to the purine ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione typically involves the chloromethylation of a purine derivative. One common method is the reaction of 8-hydroxymethylpurine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
8-Hydroxymethylpurine+SOCl2→this compound+HCl+SO2
This reaction requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include azidomethylpurine, thiocyanatomethylpurine, and alkoxymethylpurine.
Oxidation: Products include formylpurine and carboxypurine.
Reduction: The major product is methylpurine.
Applications De Recherche Scientifique
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is used in studies of enzyme mechanisms and as a probe for investigating nucleic acid interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in DNA and RNA, leading to the inhibition of enzymatic activity or disruption of nucleic acid function. This property makes it a valuable tool in biochemical research and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Methyl-1H-purine-2,6(3H,9H)-dione
- 8-Bromomethyl-1H-purine-2,6(3H,9H)-dione
- 8-Hydroxymethyl-1H-purine-2,6(3H,9H)-dione
Uniqueness
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chloromethyl group is more reactive towards nucleophiles than the methyl or hydroxymethyl groups, making it a versatile intermediate in organic synthesis and a potent biochemical tool.
Propriétés
Formule moléculaire |
C6H5ClN4O2 |
|---|---|
Poids moléculaire |
200.58 g/mol |
Nom IUPAC |
8-(chloromethyl)-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C6H5ClN4O2/c7-1-2-8-3-4(9-2)10-6(13)11-5(3)12/h1H2,(H3,8,9,10,11,12,13) |
Clé InChI |
VCGYRTKLCVLRBP-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NC2=C(N1)C(=O)NC(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline](/img/structure/B11901089.png)
![6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11901097.png)
